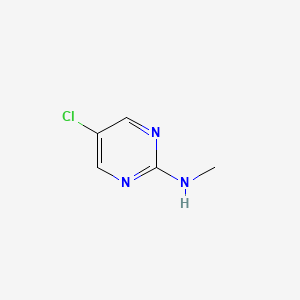
3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
Vue d'ensemble
Description
3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is a chemical compound known for its significant role in medicinal chemistry, particularly in the development of anti-cancer drugs. This compound is a derivative of pyridine and is characterized by the presence of dichloro and fluorophenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves multiple steps, including protection, coupling, and deprotection reactions. One common method involves the protection of amino groups, followed by Suzuki coupling reactions with borate compounds, and subsequent deprotection steps to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: This compound is a key component in the development of anti-cancer drugs, particularly for treating non-small cell lung cancer (NSCLC).
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine involves its role as a kinase inhibitor. It inhibits the activity of specific tyrosine kinases, such as c-Met and anaplastic lymphoma kinase (ALK), which are involved in the signaling pathways that regulate cell growth and survival. By blocking these pathways, the compound can effectively inhibit the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crizotinib: A well-known anti-cancer drug that shares a similar structure and mechanism of action.
Ent-crizotinib: An enantiomer of crizotinib with similar biological activity.
Uniqueness
3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is unique due to its specific combination of dichloro and fluorophenyl groups, which enhance its binding affinity and selectivity for target kinases. This makes it a valuable compound in the development of targeted cancer therapies .
Propriétés
IUPAC Name |
3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2FN2O/c1-7(19-10-3-2-6-18-13(10)17)11-8(14)4-5-9(16)12(11)15/h2-7H,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKMAKBQCRKWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610836 | |
| Record name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756520-67-9 | |
| Record name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














